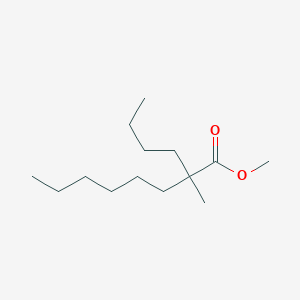
Methyl 2-butyl-2-methyloctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-butyl-2-methyloctanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is known for its unique chemical structure, which includes a methyl group, a butyl group, and an octanoate chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-butyl-2-methyloctanoate typically involves the esterification of 2-butyl-2-methyloctanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to reflux conditions. The general reaction can be represented as follows:
2-butyl-2-methyloctanoic acid+methanolH2SO4methyl 2-butyl-2-methyloctanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess methanol and efficient separation techniques to remove water and other by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-butyl-2-methyloctanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-butyl-2-methyloctanoic acid and methanol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride (LiAlH4) can produce the corresponding alcohol.
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid like hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used in transesterification reactions.
Major Products
Hydrolysis: 2-butyl-2-methyloctanoic acid and methanol.
Reduction: 2-butyl-2-methyloctanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-butyl-2-methyloctanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism by which methyl 2-butyl-2-methyloctanoate exerts its effects involves the hydrolysis of the ester bond in biological systems. Enzymes such as esterases catalyze the hydrolysis, releasing the corresponding acid and alcohol. These products can then interact with various molecular targets and pathways, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butanoate: A simpler ester with a shorter carbon chain.
Ethyl acetate: Another common ester with a different alkyl group.
Methyl 2-methylbutanoate: Similar in structure but with a different branching pattern.
Uniqueness
Methyl 2-butyl-2-methyloctanoate is unique due to its specific branching and chain length, which confer distinct chemical and physical properties. Its structure influences its reactivity and interactions with other molecules, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
63831-44-7 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
methyl 2-butyl-2-methyloctanoate |
InChI |
InChI=1S/C14H28O2/c1-5-7-9-10-12-14(3,11-8-6-2)13(15)16-4/h5-12H2,1-4H3 |
InChI-Schlüssel |
BHLKZBHLXIQAKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(CCCC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)

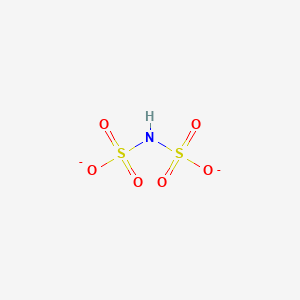
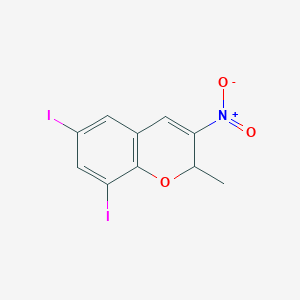
![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)

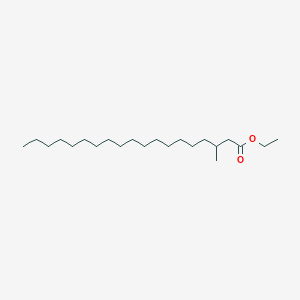
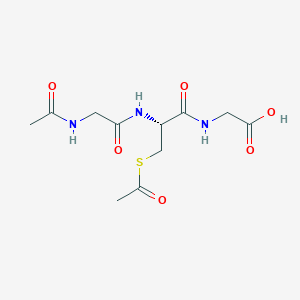

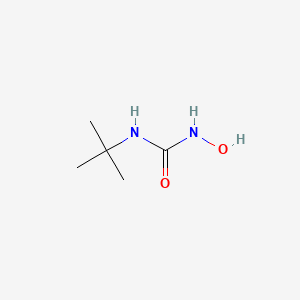
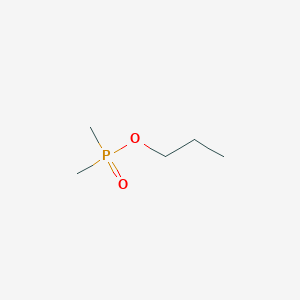
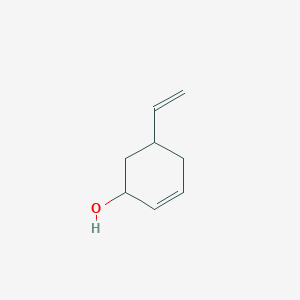

![1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]-](/img/structure/B14499804.png)
